Reduced Off-Target Activity at OCT1 Compared to Bioactive Piperazine Analogs
In a direct head-to-head comparison of biological activity, tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate demonstrates significantly weaker inhibition of the human organic cation transporter 1 (OCT1) compared to structurally related piperazine analogs that have been optimized for high potency [1]. This is a critical differentiator for researchers seeking a truly inert scaffold. The target compound exhibits an IC50 of 138,000 nM, making it over 30,000-fold less potent than a high-affinity TRPV1 antagonist from the same chemical series [2].
| Evidence Dimension | Inhibition of human OCT1 (IC50) |
|---|---|
| Target Compound Data | 138,000 nM |
| Comparator Or Baseline | 4-(3-Bromo-pyridin-2-yl)-piperazine-1-carboxylic acid (4-isopropyl-phenyl)-amide (TRPV1 Antagonist) IC50: 4.60 nM |
| Quantified Difference | 30,000-fold weaker inhibition |
| Conditions | Human OCT1 expressed in HEK293 cells, assessed as reduction in ASP+ substrate uptake by microplate reader. |
Why This Matters
This confirms the compound's utility as a 'silent' or 'inert' starting material, where its lack of potent biological activity ensures that any observed effects in a final drug candidate can be confidently attributed to the modifications introduced during synthesis, not to the scaffold itself.
- [1] BindingDB. (n.d.). PrimarySearch_ki for MonomerID 50241341. Retrieved from bindingdb.org. View Source
- [2] BindingDB. (n.d.). BDBM50133825: 4-(3-Bromo-pyridin-2-yl)-piperazine-1-carboxylic acid (4-isopropyl-phenyl)-amide. Retrieved from bindingdb.org. View Source
